molecular formula C19H17N3O6 B4111728 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE

Cat. No.: B4111728
M. Wt: 383.4 g/mol
InChI Key: YBOBINZGPWVRNI-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-28-12-8-9-15(16(11-12)22(26)27)20-17(23)7-4-10-21-18(24)13-5-2-3-6-14(13)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOBINZGPWVRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the Butanamide Group: This step involves the reaction of the phthalimide intermediate with a butanoyl chloride or butanoic acid derivative.

    Substitution with the Methoxy-Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the phthalimide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phthalimides.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Diagnostic Tools: Utilized in imaging and diagnostic assays.

Industry

    Materials Science: Applications in the development of polymers, coatings, and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, used in the synthesis of various derivatives.

    N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, used in similar applications.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups, known for their biological activity.

Uniqueness

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE is unique due to the combination of the phthalimide and nitrophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE

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